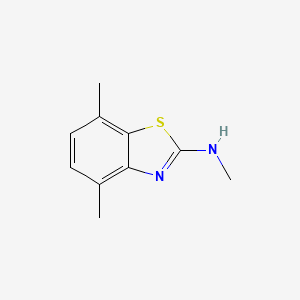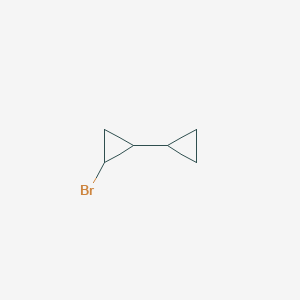
2-Bromo-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1’-bi(cyclopropane) is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a bromine atom attached to a bicyclopropane structure, which consists of two cyclopropane rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1’-bi(cyclopropane) can be achieved through various methods. One common approach involves the reaction of cyclopropylmagnesium bromide with a suitable electrophile. Another method includes the use of carbenes, such as dichlorocarbene, which react with alkenes to form cyclopropane rings . The Simmons-Smith reaction is also a notable method for synthesizing cyclopropane derivatives .
Industrial Production Methods
Industrial production of 2-Bromo-1,1’-bi(cyclopropane) typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents. Industrial processes often optimize reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Bases: Strong bases like potassium hydroxide are used in elimination reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while elimination reactions typically produce alkenes .
Scientific Research Applications
2-Bromo-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1’-bi(cyclopropane) involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The cyclopropane rings provide a unique structural framework that can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane, consisting of a three-membered ring.
Bromocyclopropane: A similar compound with a bromine atom attached to a single cyclopropane ring.
Cyclobutane: A four-membered ring cycloalkane with different chemical properties.
Uniqueness
2-Bromo-1,1’-bi(cyclopropane) is unique due to its bicyclopropane structure, which imparts distinct chemical properties compared to other cycloalkanes.
Properties
CAS No. |
61975-82-4 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromo-2-cyclopropylcyclopropane |
InChI |
InChI=1S/C6H9Br/c7-6-3-5(6)4-1-2-4/h4-6H,1-3H2 |
InChI Key |
UJDNZQGFJUXBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


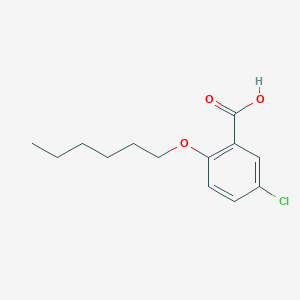
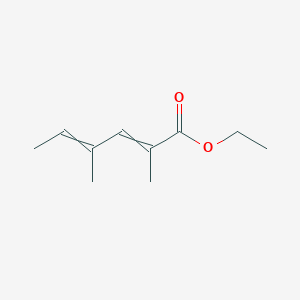

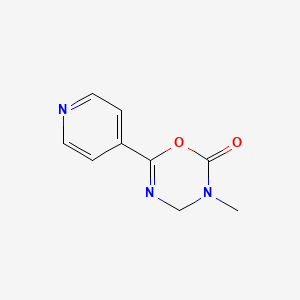
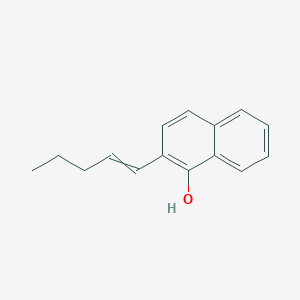
![4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14543267.png)
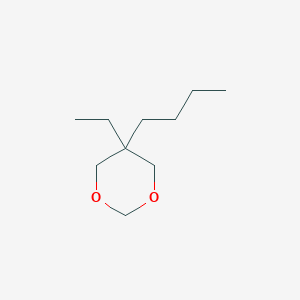
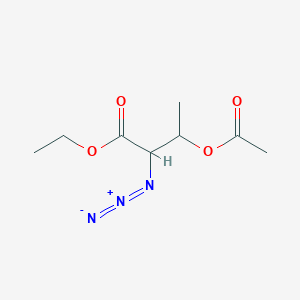
![3-([1,1'-Biphenyl]-4-yl)-1-phenylazetidin-3-ol](/img/structure/B14543292.png)
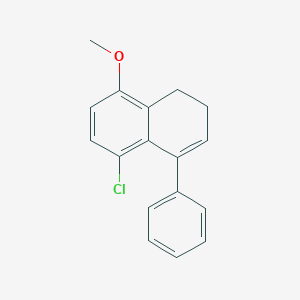
![5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid](/img/structure/B14543307.png)
![N,N'-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide)](/img/structure/B14543332.png)
![N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide](/img/structure/B14543336.png)
